molecular formula C11H11N3O4S B2368580 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide CAS No. 391222-43-8

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide

Cat. No.: B2368580
CAS No.: 391222-43-8
M. Wt: 281.29
InChI Key: ZJLPMOCMQXYAMZ-UHFFFAOYSA-N
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Description

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide is a chemical compound that belongs to the benzothiazole family Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The primary targets of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide are Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . By inhibiting COX-1 and COX-2, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain, as prostaglandins are key mediators of these physiological responses.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-1 and COX-2 . This leads to a decrease in inflammation and pain.

Preparation Methods

The synthesis of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method includes the reaction of 2-amino-4-methoxy-6-nitrobenzothiazole with propionyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .

Chemical Reactions Analysis

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The nitro group in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include acids, bases, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential in biological assays for its anti-inflammatory and antibacterial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide can be compared with other benzothiazole derivatives such as:

  • N-(benzo[d]thiazol-2-yl)-2-phenylbenzamides
  • N-(6-chlorobenzo[d]thiazol-2-yl)propionamide

These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties.

Biological Activity

N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular properties and enzyme inhibition. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a benzothiazole moiety, which is known for its diverse pharmacological properties. The synthesis of this compound typically involves:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Introduction of Functional Groups : Electrophilic aromatic substitution is used for the addition of methoxy and nitro groups.
  • Final Amide Formation : Reaction with propionamide to yield the final product .

Anti-Tubercular Properties

Recent studies have highlighted the anti-tubercular activity of benzothiazole derivatives, including this compound. The compound has shown promising results against Mycobacterium tuberculosis, primarily by inhibiting the enzyme DprE1, critical for cell wall biosynthesis in the bacteria .

Table 1: Summary of Biological Activity

Biological ActivityMechanism of ActionReference
Anti-tubercularInhibition of DprE1 enzyme affecting cell wall synthesis
Enzyme InhibitionPotential inhibitor for various enzymes

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. The benzothiazole scaffold is known to interact with various biological targets, leading to modulation of biochemical pathways. For instance, it may inhibit enzymes involved in critical metabolic processes, which could be leveraged for therapeutic applications .

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by Shaikh et al. demonstrated that derivatives of benzothiazole exhibited moderate to good anti-tubercular activity against M. tuberculosis strains in vitro. The binding affinity to the DprE1 protein was notably high, suggesting a strong interaction that could be exploited in drug design .
  • Mechanistic Insights : Research has indicated that this compound disrupts mycobacterial cell wall integrity, leading to bacterial cell death. This mechanism is critical in developing new therapies against resistant strains of tuberculosis .
  • Comparative Analysis : A comparative analysis with other benzothiazole derivatives revealed that this compound exhibited superior activity against specific targets, making it a candidate for further development.

Properties

IUPAC Name

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-3-9(15)12-11-13-10-7(18-2)4-6(14(16)17)5-8(10)19-11/h4-5H,3H2,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLPMOCMQXYAMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NC2=C(C=C(C=C2S1)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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